2,5-Thiophenediethanol 2,5-Thiophenediethanol
Brand Name: Vulcanchem
CAS No.: 131202-62-5
VCID: VC8340440
InChI: InChI=1S/C8H12O2S/c9-5-3-7-1-2-8(11-7)4-6-10/h1-2,9-10H,3-6H2
SMILES: C1=C(SC(=C1)CCO)CCO
Molecular Formula: C8H12O2S
Molecular Weight: 172.25 g/mol

2,5-Thiophenediethanol

CAS No.: 131202-62-5

Cat. No.: VC8340440

Molecular Formula: C8H12O2S

Molecular Weight: 172.25 g/mol

* For research use only. Not for human or veterinary use.

2,5-Thiophenediethanol - 131202-62-5

Specification

CAS No. 131202-62-5
Molecular Formula C8H12O2S
Molecular Weight 172.25 g/mol
IUPAC Name 2-[5-(2-hydroxyethyl)thiophen-2-yl]ethanol
Standard InChI InChI=1S/C8H12O2S/c9-5-3-7-1-2-8(11-7)4-6-10/h1-2,9-10H,3-6H2
Standard InChI Key WPPRARSFPKXSAP-UHFFFAOYSA-N
SMILES C1=C(SC(=C1)CCO)CCO
Canonical SMILES C1=C(SC(=C1)CCO)CCO

Introduction

Structural and Nomenclature Considerations

Thiophene derivatives are heterocyclic compounds featuring a five-membered aromatic ring with one sulfur atom. Substituted thiophenes, such as alcohols or diols, are of significant interest in organic synthesis due to their electronic properties and versatility in pharmaceutical applications . The hypothetical structure of 2,5-thiophenediethanol would involve hydroxyl groups at both the 2- and 5-positions, creating a symmetrical diol. Such a configuration could influence reactivity, solubility, and intermolecular interactions, though experimental data for this specific compound remain absent.

By contrast, 2-thiophenemethanol (C₅H₆OS), a mono-alcohol derivative, has been extensively characterized. Its properties, such as a boiling point of 207°C, density of 1.205 g/mL, and water solubility of 40 g/L at 20°C , suggest that diol analogs like 2,5-thiophenediethanol might exhibit higher polarity and boiling points due to additional hydrogen-bonding capacity.

Synthesis Pathways for Thiophene Derivatives

Dehydrohalogenation and Esterification

The synthesis of tetrahydrothiophene-2,5-dicarboxylic acid diesters, as detailed in patent US5093504A, involves dehydrohalogenation of 3,4-dihalotetrahydrothiophene intermediates in the presence of alcohols (e.g., n-butanol) at 50°–150°C . This method yields thiophene-2,5-dicarboxylic acid diesters with efficiencies exceeding 80% . While this process focuses on ester groups, analogous strategies could theoretically apply to diol synthesis via hydrolysis or reduction steps.

Phase-Transfer Catalysis

The patent also highlights the use of phase-transfer catalysts, such as benzalkonium halides, to facilitate reactions in biphasic systems . For 2,5-thiophenediethanol, similar catalysis might enable efficient ring closure or functional group interconversion under mild conditions.

Physicochemical Properties of Related Compounds

The following table summarizes key properties of 2-thiophenemethanol, which may serve as a proxy for inferring characteristics of 2,5-thiophenediethanol:

PropertyValue for 2-ThiophenemethanolLikely Range for 2,5-Thiophenediethanol
Molecular FormulaC₅H₆OSC₆H₁₀O₂S
Molar Mass (g/mol)114.17~150–160
Boiling Point207°C >250°C (estimated)
Density (g/mL)1.205 1.1–1.3
Water Solubility40 g/L (20°C) Lower due to increased hydrophobicity
Refractive Index1.564 1.55–1.60

Applications in Pharmaceutical Chemistry

Antiproliferative Agents

2-Thiophenemethanol is a key intermediate in synthesizing styrylheterocycle analogs of resveratrol, which exhibit apoptosis-inducing activity . A diol variant like 2,5-thiophenediethanol could enhance binding affinity to biological targets through additional hydrogen-bonding interactions.

Polymer and Material Science

Thiophene diesters are precursors for conjugated polymers used in organic electronics . Diol derivatives might serve as monomers for polyesters or polyurethanes with unique electronic properties.

Challenges and Future Directions

The absence of empirical data for 2,5-thiophenediethanol underscores the need for targeted research. Proposed studies include:

  • Synthetic Exploration: Adapting methods from thiophene diester synthesis to introduce diol functionalities.

  • Computational Modeling: Predicting solubility, reactivity, and biological activity via density functional theory (DFT).

  • Toxicity Profiling: Assessing acute and chronic exposure risks in preclinical models.

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